molecular formula C7H5NO2S B1587483 4-Hydroxybenzooxazole-2(3H)-thione CAS No. 73713-92-5

4-Hydroxybenzooxazole-2(3H)-thione

Cat. No. B1587483
CAS RN: 73713-92-5
M. Wt: 167.19 g/mol
InChI Key: VNDCJUYCWFLPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzooxazole-2(3H)-thione is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves various well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, 2-(chloromethyl)-1H-benzimidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction between 2-aminophenol and thiourea at 200 °C for 2 h produced benzoxazole-2-thiol which was further reacted with methyl chloroacetate in methanol for 6 h at reflux .

Scientific Research Applications

Biotechnological Applications of 4-Hydroxybenzoic Acid Derivatives

4-Hydroxybenzoic acid (4-HBA) derivatives have emerged as valuable intermediates for producing a variety of bioproducts with potential applications across food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of these compounds, addressing the demand for high-value bioproducts. This includes the production of resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock, showcasing the compound's versatility as a platform intermediate for value-added compounds (Wang et al., 2018).

Pharmaceutical and Cosmetic Applications

Research on parabens, esters of 4-hydroxybenzoic acid, has provided insights into their metabolism and potential toxicity. Parabens are widely used as anti-microbial agents in cosmetics, toiletries, and pharmaceuticals. Studies have shown that parabens are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid during dermal absorption, highlighting the importance of understanding their disposition and potential localised toxicity following dermal exposure (Jewell et al., 2007).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of new compounds derived from 4-hydroxybenzoic acid and related structures have demonstrated significant antimicrobial and anticancer activities. For instance, thiosemicarbazones of p-aminobenzoic acid were synthesized and found to have potent antimicrobial and anticancer activity, illustrating the therapeutic potential of these derivatives (Kulandaivelu et al., 2011).

Material Science Applications

In material science, 4-hydroxybenzoate derivatives have been explored for their utility in creating innovative materials. For example, modified layered double hydroxides incorporating 2,4-Dichlorobenzoate and para-hydroxybenzoate have shown promise as tunable delivery systems, with applications ranging from antimicrobial films to controlled release technologies (Bugatti et al., 2011).

Future Directions

Benzoxazole derivatives have been extensively used in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction could be the development of new synthetic strategies for benzoxazole derivatives and their applications in drug discovery .

properties

IUPAC Name

4-hydroxy-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDCJUYCWFLPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224029
Record name 2-Benzoxazolethiol, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzooxazole-2(3H)-thione

CAS RN

73713-92-5
Record name 4-Hydroxy-2(3H)-benzoxazolethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-benzoxazolethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolethiol, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3-dihydro-1,3-benzoxazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2(3H)-BENZOXAZOLETHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MBI8Y7D07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzooxazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzooxazole-2(3H)-thione
Reactant of Route 3
4-Hydroxybenzooxazole-2(3H)-thione
Reactant of Route 4
4-Hydroxybenzooxazole-2(3H)-thione
Reactant of Route 5
4-Hydroxybenzooxazole-2(3H)-thione
Reactant of Route 6
4-Hydroxybenzooxazole-2(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.